molecular formula C20H25N3OS B4923013 [3-(3,4-Dimethylanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone

[3-(3,4-Dimethylanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone

Cat. No.: B4923013
M. Wt: 355.5 g/mol
InChI Key: DPISPLDZLYYNTM-UHFFFAOYSA-N
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Description

[3-(3,4-Dimethylanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone: is a complex organic compound that features a piperidine ring, an aniline derivative, and a pyridine ring with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,4-Dimethylanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction.

    Aniline Derivative Preparation: The 3,4-dimethylaniline can be synthesized through nitration of toluene followed by reduction.

    Coupling Reactions: The aniline derivative is then coupled with the piperidine ring using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Pyridine Ring Functionalization: The pyridine ring is functionalized with a methylsulfanyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(3,4-Dimethylanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Piperacillin: An antibiotic with a similar piperidine ring structure.

    Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.

    Metformin: A biguanide class compound used as an antidiabetic drug.

Uniqueness

    Structural Features: The combination of a piperidine ring, an aniline derivative, and a pyridine ring with a methylsulfanyl group is unique.

Properties

IUPAC Name

[3-(3,4-dimethylanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-14-8-9-16(12-15(14)2)22-17-6-5-11-23(13-17)20(24)18-7-4-10-21-19(18)25-3/h4,7-10,12,17,22H,5-6,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPISPLDZLYYNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=C(N=CC=C3)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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